molecular formula C9H10ClN5O3 B13080478 Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Cat. No.: B13080478
M. Wt: 271.66 g/mol
InChI Key: IXFIBXQXPGNVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a synthetic compound belonging to the imidazotetrazine family This compound is structurally related to the well-known antitumor agent temozolomide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and 2-chloroethyl substitution make it a valuable compound for studying DNA alkylation and repair mechanisms .

Properties

Molecular Formula

C9H10ClN5O3

Molecular Weight

271.66 g/mol

IUPAC Name

ethyl 3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

InChI

InChI=1S/C9H10ClN5O3/c1-2-18-8(16)6-7-12-13-15(4-3-10)9(17)14(7)5-11-6/h5H,2-4H2,1H3

InChI Key

IXFIBXQXPGNVJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.